molecular formula C17H17NO4 B2456003 3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid CAS No. 926237-25-4

3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2456003
CAS No.: 926237-25-4
M. Wt: 299.326
InChI Key: KYHIBRIPZXAJCM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(E)-3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-21-16-10-13(6-8-17(19)20)5-7-15(16)22-12-14-4-3-9-18-11-14/h3-11H,2,12H2,1H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHIBRIPZXAJCM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid
  • 3-[3-Ethoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
  • 3-[3-Ethoxy-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid

Uniqueness

3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the ethoxy group and the pyridin-3-ylmethoxy moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Biological Activity

3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid, a compound with the molecular formula C17H17NO4, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antiviral properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{4}

It consists of a phenylpropene core substituted with an ethoxy group and a pyridine moiety, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against several human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • K-562 (leukemia)
  • Mechanism of Action :
    • The compound appears to inhibit key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt pathway.
    • Apoptosis induction was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes.

Antiviral Activity

In addition to its anticancer effects, the compound has been evaluated for antiviral activity. Preliminary in silico studies suggest that it may interact with viral proteins, potentially inhibiting their function.

  • Virus Models :
    • In vitro testing against viruses such as HSV-1 has been conducted.
    • Molecular docking studies indicate favorable binding interactions with viral enzymes.

Data Table: Summary of Biological Activities

Activity TypeCell Line / VirusEffect ObservedMechanism of Action
AnticancerMCF-7Inhibition of proliferationPI3K/Akt pathway inhibition
K-562Induction of apoptosisCaspase activation
AntiviralHSV-1Inhibition of viral replicationBinding to viral proteins

Case Study 1: Anticancer Efficacy

A study conducted by researchers at [source] evaluated the compound's efficacy in a series of in vitro assays. The results indicated a significant reduction in viability for both MCF-7 and K-562 cells at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 cells.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties against HSV-1. The compound was found to reduce viral load significantly in treated cell cultures compared to controls. Molecular docking simulations further supported these findings by predicting strong interactions between the compound and viral proteases.

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